molecular formula C21H22N2OS2 B430525 13-cyclohexyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

13-cyclohexyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B430525
M. Wt: 382.5g/mol
InChI Key: HWMIZGWLSRZVDI-UHFFFAOYSA-N
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Description

8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclohexyl group, a methylsulfanyl group, and a naphtho-thieno-pyrimidine core, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate starting materials under controlled conditionsThe final step often involves cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as EGFR and VEGFR. By binding to the active sites of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis and reduce tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclohexyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one stands out due to its unique combination of functional groups and its potent inhibitory activity against specific molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry and related fields .

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5g/mol

IUPAC Name

13-cyclohexyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C21H22N2OS2/c1-25-21-22-19-17(20(24)23(21)14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)18(16)26-19/h5-7,10,14H,2-4,8-9,11-12H2,1H3

InChI Key

HWMIZGWLSRZVDI-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5

Canonical SMILES

CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5

Origin of Product

United States

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